4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene
Description
Properties
IUPAC Name |
4-bromo-1-chloro-2-prop-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c1-6(2)8-5-7(10)3-4-9(8)11/h3-5H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOVLGDAHVPWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=C(C=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene can be achieved through several methods, including electrophilic aromatic substitution. One common method involves the bromination and chlorination of a benzene derivative. For instance, starting with 2-chlorobenzene, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The prop-1-en-2-yl group can be introduced via a Friedel-Crafts alkylation reaction using propene and a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles.
Oxidation Reactions: The prop-1-en-2-yl group can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the double bond in the prop-1-en-2-yl group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or ammonia in a polar solvent like ethanol.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of phenols or anilines.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alkanes or dehalogenated benzene derivatives.
Scientific Research Applications
4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The halogen atoms and the prop-1-en-2-yl group influence the reactivity of the benzene ring, making it susceptible to further chemical modifications. The compound can form reactive intermediates that interact with biological molecules, potentially leading to biological effects such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene
- Molecular Formula : C₉H₇BrCl
- Molecular Weight : 230.51 g/mol
- Key Features :
- A disubstituted benzene ring with bromo (Br) and chloro (Cl) groups at positions 4 and 1, respectively.
- A propenyl (CH₂=C(CH₃)-) substituent at position 2, introducing allylic reactivity due to the double bond.
Physical Properties :
- Physical State : Typically a colorless liquid (observed in analogs like 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene) .
- Spectroscopic Data :
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison
Biological Activity
4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene, a compound characterized by its unique halogenated structure, has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The molecular formula of this compound is CHBrCl, indicating the presence of both bromine and chlorine substituents on a prop-1-en-2-yl benzene ring. These halogen atoms are known to enhance the reactivity of organic compounds, making them suitable for various biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 231.52 g/mol |
| Boiling Point | Not specified |
| CAS Number | 945717-56-6 |
Interaction with Cytochrome P450 Enzymes
This compound interacts significantly with cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes. The compound's halogen substituents facilitate electrophilic aromatic substitution, allowing it to form reactive intermediates that can modify proteins and nucleic acids, potentially altering their function.
Gene Expression Modulation
In studies involving hepatocytes (liver cells), this compound has been shown to modulate the expression of genes associated with oxidative stress response and xenobiotic metabolism. Such modulation indicates its potential role in influencing cellular detoxification pathways.
Cellular Effects
The biological activity of this compound varies depending on the cell type:
Antimicrobial Activity:
Research suggests that compounds with similar structures exhibit antimicrobial properties. For instance, related halogenated compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential:
The compound's ability to induce changes in cellular signaling pathways may also position it as a candidate for anticancer research. Its structural analogs have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
The mechanism by which this compound exerts its biological effects can be summarized as follows:
- Electrophilic Attack: The halogen atoms enhance the electrophilicity of the benzene ring, allowing it to participate in nucleophilic substitution reactions.
- Enzyme Interaction: The compound binds to cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes, which are pivotal in metabolic processes.
- Gene Regulation: By interacting with transcription factors, this compound can influence gene expression related to detoxification and stress responses.
Case Studies and Research Findings
Several studies have explored the biological activities associated with halogenated benzene derivatives:
Study on Antimicrobial Activity:
A recent investigation into monomeric alkaloids highlighted that halogenated compounds exhibited significant antibacterial properties against a range of pathogens. The presence of bromine and chlorine was noted to enhance the bioactivity of these molecules .
Research on Anticancer Properties:
Another study focused on the anticancer potential of structurally similar compounds revealed that certain derivatives could inhibit tumor growth in vitro by inducing apoptosis in cancer cells. This suggests that further exploration into this compound could yield valuable insights into its therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
